(1-(4-Chlorobenzyl)piperidin-4-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
[1-[(4-chlorophenyl)methyl]piperidin-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c14-13-3-1-11(2-4-13)9-15-7-5-12(10-16)6-8-15/h1-4,12,16H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWGCWJRQUTGJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within N Substituted Piperidine Chemistry
The study of (1-(4-Chlorobenzyl)piperidin-4-yl)methanol is firmly rooted in the broader field of N-substituted piperidine (B6355638) chemistry. Piperidines are six-membered nitrogen-containing heterocycles that represent one of the most significant structural motifs in pharmaceutical agents and bioactive natural products. google.com The substitution at the nitrogen atom (N-substitution) is a critical feature that profoundly influences the molecule's physicochemical and biological properties. google.com
The introduction of an N-benzyl group, as seen in the subject compound, is a common strategy in medicinal chemistry. This substituent can modulate properties such as lipophilicity, metabolic stability, and receptor-binding affinity. The specific presence of a chlorine atom on the phenyl ring of the benzyl (B1604629) group further refines these characteristics, potentially enhancing interactions with biological targets through halogen bonding or by altering the electronic nature of the ring. Research into N-substituted piperidines often involves creating libraries of compounds with varied substituents on the nitrogen to explore structure-activity relationships (SARs). For instance, different N-benzyl-piperidine linked molecules have been designed and investigated for the treatment of conditions like Alzheimer's disease. ajchem-a.com
Significance of Piperidine Scaffolds As Versatile Chemical Building Blocks
The piperidine (B6355638) scaffold is a cornerstone of modern drug discovery, valued for its conformational flexibility and its ability to present substituents in a well-defined three-dimensional arrangement. nih.gov This structural unit is prevalent in more than twenty classes of pharmaceuticals, including analgesics, antipsychotics, anticancer agents, and antivirals. researchgate.net
Overview of Academic Research Trajectories for 1 4 Chlorobenzyl Piperidin 4 Yl Methanol
Established Synthetic Routes and Mechanistic Considerations
The construction of molecules like this compound can be achieved through several established synthetic routes. These methods often involve either building the piperidine ring from acyclic precursors or functionalizing a pre-existing piperidine skeleton.
Condensation Reactions in the Formation of Piperidine Derivatives
Condensation reactions, particularly the Mannich reaction, are a cornerstone for the synthesis of piperidine-4-one derivatives, which serve as crucial precursors. chemrevlett.comajchem-a.com The Mannich condensation typically involves a multi-component reaction between an aldehyde, a primary or secondary amine (or ammonia), and a carbonyl compound containing an active α-hydrogen. chemrevlett.com For the synthesis of 2,6-diaryl-substituted piperidin-4-ones, a common approach involves reacting a substituted aromatic aldehyde, a ketone like ethyl methyl ketone, and ammonium (B1175870) acetate. chemrevlett.com The mechanism proceeds through the formation of an iminium ion from the aldehyde and amine, which then undergoes nucleophilic attack by the enol form of the ketone, leading to a β-amino carbonyl compound that subsequently cyclizes to form the piperidone ring. nih.gov
| Reaction Type | Reactants | Key Intermediate | Product |
| Mannich Condensation | Aromatic Aldehyde, Ketone, Ammonium Acetate | Iminium Ion | Substituted Piperidin-4-one |
Reductive Amination Approaches for Piperidine Nitrogen Functionalization
Reductive amination is a highly effective method for forming the C-N bond, making it a primary strategy for introducing the N-substituent on the piperidine ring. nih.govpearson.com This reaction involves the condensation of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. pearson.com
For the synthesis of this compound, this approach can be envisioned by reacting piperidin-4-ylmethanol with 4-chlorobenzaldehyde. The resulting iminium ion is subsequently reduced. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) being a classic choice. pearson.com However, alternative, less toxic reagents like the borane-pyridine complex (BAP) have been shown to be superior for the reductive amination of piperidines with aldehydes, eliminating certain impurities and improving yields. tandfonline.com This one-pot procedure is convenient for creating N-substituted piperidines from various aldehydes and piperidines. tandfonline.com
| Starting Materials | Reducing Agent | Key Features | Reference |
| Piperidine & Aldehyde | Borane-Pyridine (BAP) | Excellent replacement for NaCNBH3, eliminates nitrile impurities. | tandfonline.com |
| Piperidine & Benzaldehyde | Sodium Cyanoborohydride (NaBH3CN) | Standard method for forming N-benzylpiperidine. | pearson.com |
Alkylation Reactions in N-Substituted Piperidine Synthesis
Direct N-alkylation is a straightforward and widely used method for synthesizing N-substituted piperidines. This nucleophilic substitution reaction involves the piperidine nitrogen atom attacking an alkyl halide. researchgate.net The synthesis of this compound can be readily achieved by the N-alkylation of piperidin-4-ylmethanol with 4-chlorobenzyl chloride.
The reaction is typically carried out in the presence of a base, such as potassium carbonate (K2CO3) or triethylamine (B128534), to neutralize the hydrogen halide formed during the reaction. researchgate.netchemicalforums.com The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being employed. researchgate.net To prevent the formation of a quaternary ammonium salt through dialkylation, the alkyl halide is often added slowly to the reaction mixture, ensuring the piperidine remains in excess. researchgate.net
| Piperidine Substrate | Alkylating Agent | Base (Example) | Solvent (Example) |
| Piperidin-4-ylmethanol | 4-Chlorobenzyl Chloride | K2CO3 | Acetonitrile/DMF |
Hydrogenation Strategies for Piperidine Ring Formation
The fundamental piperidine ring is industrially produced by the hydrogenation of pyridine (B92270). wikipedia.org This process involves the reduction of the aromatic pyridine ring to a saturated piperidine ring, typically using a metal catalyst. researchgate.netwikipedia.org Various catalysts, including molybdenum disulfide, nickel, palladium, rhodium, ruthenium, and platinum (such as PtO2, Adams' catalyst), are effective for this transformation. researchgate.netwikipedia.orgasianpubs.org
Catalytic hydrogenation can be performed under different conditions. While some processes require elevated temperatures and high pressures of hydrogen gas, others can be achieved under milder conditions. researchgate.netasianpubs.org For example, using a PtO2 catalyst in glacial acetic acid allows for the hydrogenation of substituted pyridines at room temperature under 50 to 70 bar of atmospheric pressure. asianpubs.org More recently, electrocatalytic hydrogenation has emerged as a method to achieve this transformation at ambient temperature and pressure without requiring acidic additives. researchgate.netacs.orgnih.gov Another approach is transfer hydrogenation, which uses a hydrogen source like formic acid in combination with a catalyst, avoiding the need for high-pressure hydrogen gas. dicp.ac.cnnih.gov These methods provide the core piperidine structure, which can then be further functionalized.
| Method | Catalyst (Example) | Hydrogen Source | Conditions |
| Catalytic Hydrogenation | PtO2 | H2 Gas | 50-70 bar, Room Temp |
| Electrocatalytic Hydrogenation | Carbon-supported Rhodium | Water | Ambient Temp & Pressure |
| Transfer Hydrogenation | Rhodium Complex | Formic Acid | Mild |
Precursor Compounds and Starting Material Utility
Derivation from Piperidin-4-ones
Piperidin-4-ones are exceptionally versatile intermediates in the synthesis of 4-substituted piperidines, including this compound. researchgate.netchemrevlett.com These ketones offer a reactive handle for various chemical transformations. A common and efficient synthetic route involves a two-step process:
N-Alkylation: A precursor such as N-Boc-piperidin-4-one or piperidin-4-one hydrochloride is first N-alkylated with 4-chlorobenzyl chloride to form 1-(4-chlorobenzyl)piperidin-4-one (B1611485). researchgate.net
Ketone Reduction: The ketone functional group of 1-(4-chlorobenzyl)piperidin-4-one is then reduced to a secondary alcohol using a reducing agent like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the final product, this compound.
This strategy is advantageous as it allows for the introduction of the desired N-substituent before the final reduction step, which often proceeds with high yield and selectivity. The piperidin-4-one precursors themselves are frequently synthesized via methods like the Mannich condensation, as previously described. chemrevlett.comresearchgate.net Alternatively, the synthesis can begin with a precursor like ethyl isonipecotate (ethyl piperidine-4-carboxylate), which is first reduced to piperidin-4-ylmethanol using a strong reducing agent like LiAlH4, followed by N-alkylation with 4-chlorobenzyl chloride. rsc.org
Role of Substituted Benzyl (B1604629) Halides
The primary route to synthesizing this compound involves the N-alkylation of a piperidine precursor, specifically (piperidin-4-yl)methanol. In this reaction, a substituted benzyl halide, 4-chlorobenzyl halide (typically bromide or chloride), serves as the alkylating agent.
The reaction is a nucleophilic substitution where the secondary amine nitrogen of the piperidine ring attacks the benzylic carbon of the 4-chlorobenzyl halide. The lone pair of electrons on the nitrogen atom acts as the nucleophile, while the halide atom (e.g., Br⁻ or Cl⁻) functions as the leaving group. The presence of an electron-withdrawing chlorine atom on the phenyl ring can influence the reactivity of the benzyl halide. A base is typically required to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product. This method is a direct and widely used strategy for introducing the substituted benzyl moiety onto the piperidine nitrogen. researchgate.net
Optimization of Synthetic Pathways and Yield Enhancement
Optimizing the synthesis of N-substituted piperidines is crucial for improving yield, purity, and cost-effectiveness. This involves a systematic study of reaction parameters and the exploration of advanced synthetic strategies.
The efficiency of the N-alkylation reaction is highly dependent on the chosen conditions. Key variables include the base, solvent, temperature, and the potential use of a catalyst.
Base: The choice of base is critical for deprotonating the piperidine nitrogen or scavenging the acid byproduct. Common bases include inorganic carbonates (e.g., K₂CO₃, Na₂CO₃), organic amines (e.g., triethylamine (Et₃N), N,N-diisopropylethylamine (DIPEA)), and strong bases like sodium hydride (NaH). researchgate.netresearchgate.net The strength and solubility of the base can significantly impact reaction rates and the formation of byproducts. For instance, using 3.0 equivalents of NaH in a 1:2 solvent ratio was shown to increase the yield of a monoalkylated product to 52.3% in a related N-alkylation study. researchgate.net
Solvent: The solvent influences the solubility of reactants and reagents and can affect the reaction rate. Common solvents for N-alkylation include polar aprotic solvents like dimethylformamide (DMF), acetonitrile (MeCN), and tetrahydrofuran (B95107) (THF). researchgate.netresearchgate.netnih.gov Studies on related alkylations have shown that THF can be an optimal solvent, leading to yields as high as 89% when used with specific reagents like Na@SiO₂ at room temperature. researchgate.net
Temperature: Reaction temperatures can range from ambient temperature to reflux conditions. Higher temperatures generally increase the reaction rate but may also lead to the formation of impurities. Optimization often involves finding a balance that provides a reasonable reaction time with high selectivity. For example, certain N-alkylations using benzyl halides are effectively carried out at 85 °C. researchgate.net In contrast, some modern catalytic systems aim for milder conditions, with reactions running at temperatures from 25 °C to 70 °C. nih.gov
Catalysts: While many N-alkylation reactions with reactive halides proceed without a catalyst, transition-metal catalysts are sometimes employed, particularly in "borrowing hydrogen" methodologies where alcohols are used as alkylating agents instead of halides. nih.gov For halide-based alkylations, phase-transfer catalysts can be used to facilitate the reaction between reagents in different phases.
The following interactive table summarizes various conditions used in N-alkylation reactions relevant to the synthesis of piperidine derivatives.
| Reactants | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Amine + Alkyl Halide | DIPEA | DMF | 85 | 40-70 | researchgate.net |
| Amine + Iodoethane | NaH | THF/DMF | RT | 52.3 | researchgate.net |
| Ketone + Organohalide | Na@SiO₂ | THF | 25 | 89 | researchgate.net |
| Amine + Alcohol | tBuOK | Toluene | 70 | 85 | nih.gov |
| Amine + Alkyl Halide | K₂CO₃ | DMF | 80 | 75-82 | nih.gov |
While this compound itself is achiral, the synthesis of chiral analogs or precursors often requires stereoselective methods. The piperidine ring can be constructed with high diastereoselectivity and enantioselectivity using modern synthetic techniques.
One powerful approach involves a one-pot synthesis of piperidin-4-ols via a sequence of gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement. nih.gov This method allows for the construction of the piperidine ring with excellent diastereoselectivity. nih.gov Furthermore, by starting with chiral amines derived from chiral sulfinyl imines, enantiomerically enriched piperidine derivatives can be achieved. nih.gov
Another strategy is the aza-Prins cyclization, which is a well-established method for the stereoselective construction of piperidine rings. rasayanjournal.co.in This reaction typically involves the condensation of a homoallylic amine with an aldehyde to form 4-substituted piperidines. By carefully choosing catalysts and reaction conditions, the stereochemical outcome at multiple centers can be controlled. Iridium-catalyzed hydrogen transfer reactions have also been used for the stereoselective synthesis of C4-substituted piperidines, where using water as a solvent can prevent racemization and lead to highly enantioselective products. nih.gov
These advanced methodologies provide pathways to chiral analogs of this compound, which are essential for studying structure-activity relationships in drug discovery.
Scalability and Industrial Production Considerations
Transitioning a synthetic route from a laboratory scale to industrial production introduces a new set of challenges that must be addressed to ensure the process is safe, cost-effective, and environmentally sustainable.
Cost of Goods (CoG): The cost of starting materials, reagents, solvents, and catalysts is a primary consideration. For the synthesis of this compound, readily available and inexpensive materials like (piperidin-4-yl)methanol and 4-chlorobenzyl chloride are preferred.
Process Safety: The potential hazards of the reaction, such as exothermic events, the use of flammable solvents, or toxic reagents, must be carefully managed. For example, while sodium hydride is an effective base, its pyrophoric nature requires specialized handling procedures on a large scale. Alternative, safer bases like potassium carbonate are often favored in industrial settings.
Purification: On a laboratory scale, purification is often achieved by column chromatography. However, this method is generally not feasible for large-scale production due to high solvent consumption and cost. Developing procedures where the final product can be isolated and purified by crystallization or distillation is highly desirable.
Waste Management: Environmental regulations require careful management of chemical waste. The ideal industrial process, often referred to as "green chemistry," minimizes waste by having high atom economy, using non-toxic solvents (like water or ethanol), and employing recyclable catalysts.
For the N-alkylation route to this compound, scalability would involve replacing hazardous reagents, optimizing solvent choice for both reaction performance and ease of removal/recycling, and developing a robust crystallization procedure for product isolation to avoid chromatography.
Oxidation Reactions of the Hydroxymethyl Moiety
The primary alcohol of the hydroxymethyl group in this compound is susceptible to oxidation, yielding either the corresponding aldehyde or carboxylic acid, depending on the chosen reagents and reaction conditions.
Reagents and Conditions for Oxidative Conversions
The selective oxidation to the aldehyde, (1-(4-chlorobenzyl)piperidin-4-yl)carbaldehyde, can be achieved using milder oxidizing agents to prevent overoxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) are effective for this transformation. Typically, the reaction is carried out in an inert solvent like dichloromethane (B109758) (DCM) at room temperature. The use of PCC supported on alumina (B75360) has also been reported as an efficient method for the oxidation of alcohols to aldehydes under solvent-free conditions, offering advantages such as ease of product isolation and milder reaction conditions.
For the conversion to the carboxylic acid, 1-(4-chlorobenzyl)piperidine-4-carboxylic acid, stronger oxidizing agents are employed. A common method involves the use of Jones reagent (chromium trioxide in aqueous sulfuric acid) in acetone. Another effective system for oxidizing primary alcohols to carboxylic acids is the use of catalytic 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) in the presence of a stoichiometric oxidant like sodium periodate (B1199274) and a catalytic amount of sodium bromide. This reaction can be performed in a biphasic solvent system, such as dichloromethane and water, at a controlled pH. A patent for the preparation of the analogous 1-benzylpiperidine-4-carboxaldehyde describes a similar oxidation system using TEMPO, sodium periodate, and sodium bromide in dichloromethane, achieving a high yield and purity.
| Product | Reagents | Solvent(s) | Temperature | Yield |
| (1-(4-chlorobenzyl)piperidin-4-yl)carbaldehyde | Pyridinium Chlorochromate (PCC) | Dichloromethane | Room Temperature | Good |
| (1-(4-chlorobenzyl)piperidin-4-yl)carbaldehyde | TEMPO, NaIO4, NaBr | Dichloromethane | 20-25 °C | 93.3% |
| 1-(4-chlorobenzyl)piperidine-4-carboxylic acid | Jones Reagent (CrO3/H2SO4/H2O) | Acetone | 0 °C to Room Temp. | Moderate to Good |
| 1-(4-chlorobenzyl)piperidine-4-carboxylic acid | TEMPO, NaOCl | Dichloromethane/Water | Room Temperature | Good |
Characterization of Oxidized Products
The resulting aldehyde and carboxylic acid can be characterized using various spectroscopic techniques.
For (1-(4-chlorobenzyl)piperidin-4-yl)carbaldehyde , the proton NMR (¹H NMR) spectrum would show a characteristic singlet for the aldehydic proton (CHO) in the downfield region (around δ 9.6 ppm). The infrared (IR) spectrum would exhibit a strong carbonyl (C=O) stretching vibration around 1720-1740 cm⁻¹. Mass spectrometry would confirm the molecular weight of the product.
For 1-(4-chlorobenzyl)piperidine-4-carboxylic acid , the ¹H NMR spectrum would show the disappearance of the hydroxymethyl protons and the appearance of a broad singlet for the carboxylic acid proton (COOH), typically in the region of δ 10-12 ppm. The IR spectrum would display a broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹) and a strong C=O stretch (around 1700-1725 cm⁻¹). The molecular formula C13H16ClNO2 is confirmed by high-resolution mass spectrometry. nih.govbldpharm.com
Reduction Reactions of Functional Groups
The primary sites for reduction in this compound are the 4-chlorobenzyl moiety, specifically the chloro-aromatic ring, and potentially the benzyl C-N bond.
Reducing Agents and Reaction Parameters
The reductive dehalogenation of the 4-chlorobenzyl group to a benzyl group can be accomplished through catalytic hydrogenation. This reaction is typically performed using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The choice of solvent can influence the reaction, with alcohols like methanol (B129727) or ethanol (B145695) being common. The reaction conditions, such as hydrogen pressure and temperature, can be optimized to achieve selective dechlorination without affecting other functional groups. Studies on the reduction of 4-chloro-N,N-dibenzylaniline have shown that the selectivity between debenzylation and dechlorination can be controlled by the pH of the reaction medium. researchgate.net Under basic conditions, dechlorination is favored, while acidic conditions promote debenzylation. researchgate.net
Alternatively, a complete reduction of the aromatic ring can be achieved under more forcing conditions, such as using a rhodium or ruthenium catalyst at elevated temperatures and pressures.
| Transformation | Reagents | Catalyst | Solvent | Conditions |
| Reductive Dechlorination | H₂ | Pd/C | Methanol or Ethanol | Room Temp., 1-5 atm H₂ |
| Debenzylation | H₂ | Pd/C | Acidic Methanol | Room Temp., 1-5 atm H₂ |
Analysis of Reduced Chemical Species
The products of reduction can be identified by comparing their spectral data with that of the starting material. In the case of reductive dechlorination to yield (1-benzylpiperidin-4-yl)methanol, the most significant change in the ¹H NMR spectrum would be the disappearance of the characteristic splitting pattern of the 1,4-disubstituted aromatic ring and the appearance of signals corresponding to an unsubstituted phenyl group. Mass spectrometry would show a molecular ion peak corresponding to the loss of a chlorine atom.
For the debenzylation product, 4-(hydroxymethyl)piperidine, the ¹H NMR spectrum would lack the signals for the benzyl protons.
Substitution Reactions Involving the Piperidine Ring and Benzyl Moiety
The piperidine nitrogen and the 4-chlorobenzyl group are potential sites for substitution reactions. The piperidine ring itself can also undergo substitution, although this is generally less common for unsubstituted positions.
The tertiary amine of the piperidine ring can act as a nucleophile and undergo further alkylation or acylation. N-alkylation can be achieved by reacting the compound with an alkyl halide. The reaction typically proceeds in the presence of a base to neutralize the formed hydrohalic acid, although in some cases, the reaction can proceed without a base, leading to the formation of a quaternary ammonium salt. researchgate.net
N-acylation can be readily accomplished by treating the compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like triethylamine or pyridine. This results in the formation of an amide. semanticscholar.orgnih.gov
The 4-chlorobenzyl moiety is generally unreactive towards nucleophilic aromatic substitution unless the aromatic ring is activated by strongly electron-withdrawing groups. However, under specific catalytic conditions, such as those used in Buchwald-Hartwig amination, the chlorine atom could be substituted by various nitrogen nucleophiles.
Substitution on the piperidine ring at positions other than the nitrogen is also possible. For instance, selective functionalization at the α-position to the nitrogen can be achieved through the formation of an iminium ion intermediate. acs.org
| Reaction Type | Reagent | Position of Substitution | Product Type |
| N-Alkylation | Alkyl Halide | Piperidine Nitrogen | Quaternary Ammonium Salt or N-Alkyl Piperidinium Halide |
| N-Acylation | Acyl Chloride/Anhydride | Piperidine Nitrogen | N-Acyl Piperidine |
| C-Alkylation | Alkyl Halide (via enamide anion) | Piperidine Ring (C-3) | 3-Alkyl Piperidine |
Electrophilic Aromatic Substitution on the Chlorobenzyl Group
The chlorobenzyl group of the molecule is subject to electrophilic aromatic substitution (EAS), a class of reactions central to the functionalization of aromatic rings. The regiochemical outcome of such substitutions is dictated by the directing effects of the substituents already present on the benzene (B151609) ring: the chlorine atom and the piperidin-4-ylmethyl group.
Directing Effects of Substituents:
Chlorine (-Cl): The chlorine atom is an ortho-, para-directing group. stackexchange.comechemi.comdoubtnut.comlibretexts.org Although it deactivates the ring towards electrophilic attack due to its strong electron-withdrawing inductive effect (-I), its lone pairs can donate electron density through resonance (+M effect), stabilizing the cationic intermediate (sigma complex) when the attack occurs at the ortho and para positions. stackexchange.comechemi.comdoubtnut.com
Alkyl Group (-CH₂-R): The benzyl group, specifically the methylene (B1212753) (-CH₂) attached to the ring, is considered a weakly activating, ortho-, para-directing group due to its electron-donating inductive effect (+I). vaia.com
Combined Influence and Reactivity: In this compound, these two groups are in a 1,4- (para) arrangement. The chlorine atom deactivates the ring, making EAS reactions slower compared to benzene. stackexchange.comechemi.comquora.com The directing effects are as follows:
The piperidin-4-ylmethyl group at C1 directs incoming electrophiles to the ortho positions (C2 and C6).
The chlorine atom at C4 directs incoming electrophiles to its ortho positions (C3 and C5).
The final substitution pattern is a result of the competition between these directing effects. Since both groups direct to different positions, a mixture of products is likely. The precise ratio would depend on the specific reaction conditions and the nature of the electrophile. Steric hindrance from the relatively bulky piperidin-4-ylmethyl group might slightly disfavor substitution at the adjacent C2 and C6 positions compared to the C3 and C5 positions.
Table 2 outlines potential outcomes for common electrophilic aromatic substitution reactions.
| Reaction | Reagents | Electrophile (E⁺) | Predicted Major Substitution Position(s) |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | C3 and C5 (ortho to -Cl) |
| Halogenation | Br₂, FeBr₃ | Br⁺ | C3 and C5 (ortho to -Cl) |
| Sulfonation | SO₃, H₂SO₄ | SO₃ | C3 and C5 (ortho to -Cl) |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ | C3 and C5 (ortho to -Cl) |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | C3 and C5 (ortho to -Cl) |
Advanced Derivatization Strategies for this compound
Modifications at the Hydroxymethyl Group
The primary alcohol of the hydroxymethyl (-CH₂OH) group is a versatile site for derivatization, allowing for the introduction of a wide range of functional groups.
Oxidation: The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). Further oxidation with stronger agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) would yield the corresponding carboxylic acid.
Esterification: Reaction with carboxylic acids, acyl chlorides, or acid anhydrides under appropriate conditions (e.g., acid or base catalysis) leads to the formation of esters. This is a common strategy to modify the lipophilicity and other physicochemical properties of a molecule.
Etherification: The hydroxyl group can be converted into an ether. A common method is the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base (e.g., NaH) to form an alkoxide, followed by reaction with an alkyl halide.
Conversion to a Leaving Group: The hydroxyl group is a poor leaving group but can be converted into a good one, such as a tosylate (-OTs) or mesylate (-OMs), by reacting it with tosyl chloride or mesyl chloride, respectively. This activated intermediate can then be displaced by a wide variety of nucleophiles (e.g., halides, cyanide, azide, amines), enabling extensive functionalization.
These transformations are summarized in Table 3.
| Transformation | Reagents | Product Functional Group |
| Mild Oxidation | PCC or DMP | Aldehyde (-CHO) |
| Strong Oxidation | KMnO₄ or Jones Reagent | Carboxylic Acid (-COOH) |
| Esterification | R-COOH, H⁺ or R-COCl, Pyridine | Ester (-CH₂OCOR) |
| Etherification | 1. NaH; 2. R-X | Ether (-CH₂OR) |
| Sulfonylation | TsCl, Pyridine | Tosylate (-CH₂OTs) |
| Nucleophilic Substitution | NaCN (after tosylation) | Nitrile (-CH₂CN) |
Functionalization at the Piperidine Nitrogen Atom
The N-(4-chlorobenzyl) group can be viewed as a protecting group for the piperidine nitrogen, and its removal opens up numerous avenues for diversification.
N-Debenzylation: The 4-chlorobenzyl group can be cleaved through catalytic hydrogenation (e.g., using H₂ over a palladium catalyst). This reaction yields (piperidin-4-yl)methanol, a key secondary amine intermediate. guidechem.comsigmaaldrich.com
N-Alkylation / N-Arylation of the Secondary Amine: Once the debenzylation is achieved, the resulting secondary amine is a versatile precursor. It can undergo:
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH(OAc)₃) to introduce a variety of N-alkyl substituents.
Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl halides or triflates to form N-aryl piperidine derivatives.
N-Acylation / N-Sulfonylation: The secondary amine readily reacts with acyl chlorides, acid anhydrides, or sulfonyl chlorides to form stable N-acyl (amides) or N-sulfonyl (sulfonamides) derivatives, respectively. researchgate.net These reactions are often used to explore structure-activity relationships in medicinal chemistry.
| Strategy | Initial Step | Reagents for Derivatization | Resulting Moiety |
| N-Debenzylation | N/A | H₂, Pd/C | Secondary Amine |
| N-Alkylation | Debenzylation | R-CHO, NaBH(OAc)₃ | N-Alkyl piperidine |
| N-Arylation | Debenzylation | Ar-Br, Pd catalyst, base | N-Aryl piperidine |
| N-Acylation | Debenzylation | R-COCl, base | N-Acyl piperidine (Amide) |
| N-Sulfonylation | Debenzylation | R-SO₂Cl, base | N-Sulfonyl piperidine (Sulfonamide) |
Transformations on the Chlorophenyl Ring
The C-Cl bond on the aromatic ring provides a handle for modern synthetic transformations, particularly transition metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr): Direct replacement of the chlorine by a nucleophile is generally challenging for chlorobenzene (B131634) derivatives unless there are strong electron-withdrawing groups positioned ortho or para to the halogen. wikipedia.orglibretexts.orgmasterorganicchemistry.com For this molecule, such a reaction would likely require harsh conditions (high temperature/pressure) or specialized catalytic systems.
Cross-Coupling Reactions: This is the most powerful and versatile strategy for modifying the chlorophenyl ring. The aryl chloride can participate in a variety of palladium-, nickel-, or copper-catalyzed reactions to form new bonds:
Suzuki Coupling: Reaction with an organoboron reagent (R-B(OH)₂) to form a new C-C bond, yielding a biaryl structure. rsc.org
Buchwald-Hartwig Amination: Reaction with an amine (R₂NH) to form a new C-N bond.
Heck Coupling: Reaction with an alkene to form a new C-C bond.
Sonogashira Coupling: Reaction with a terminal alkyne to form a new C-C bond.
Stille Coupling: Reaction with an organotin reagent (R-SnBu₃) to form a new C-C bond. These reactions tolerate a wide range of functional groups and are foundational in modern synthetic chemistry for creating molecular diversity. nih.govnih.govdicp.ac.cn
Hydrodechlorination: The chlorine atom can be removed and replaced with a hydrogen atom via catalytic hydrogenation, converting the chlorobenzyl group into a benzyl group.
Lithiation/Grignard Formation: Formation of an organometallic intermediate (organolithium or Grignard reagent) is possible, though it can be competitive with other reactive sites in the molecule. This intermediate can then be quenched with various electrophiles.
| Transformation | Reagents | Bond Formed | Product Type |
| Suzuki Coupling | Ar-B(OH)₂, Pd catalyst, base | C(aryl)-C(aryl) | Biaryl derivative |
| Buchwald-Hartwig Amination | R₂NH, Pd catalyst, base | C(aryl)-N | Aryl amine derivative |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | C(aryl)-C(alkyne) | Aryl alkyne derivative |
| Hydrodechlorination | H₂, Pd/C, base | C(aryl)-H | Benzyl derivative |
Structural Elucidation and Conformational Analysis of 1 4 Chlorobenzyl Piperidin 4 Yl Methanol and Its Derivatives
Advanced Spectroscopic Techniques for Structural Characterization
The structural elucidation of (1-(4-Chlorobenzyl)piperidin-4-yl)methanol is accomplished through a combination of sophisticated spectroscopic methods. Each technique provides unique insights into the compound's atomic arrangement, connectivity, and functional groups, collectively confirming its molecular identity.
X-ray Crystallography for Absolute Stereochemistry and Molecular Geometry
While a specific, publicly available crystal structure for this compound is not prevalent in the literature, the molecular geometry can be confidently inferred from crystallographic studies of closely related 1,4-disubstituted piperidine (B6355638) derivatives. These studies consistently show that the piperidine ring adopts a stable chair conformation.
In this conformation, the large substituents at the 1 and 4 positions (the 4-chlorobenzyl group and the hydroxymethyl group, respectively) are expected to preferentially occupy equatorial positions. This arrangement minimizes steric hindrance, particularly the unfavorable 1,3-diaxial interactions that would occur if these bulky groups were in axial positions. The bond angles and lengths within the molecule are predicted to conform to standard values for sp³ hybridized carbon and nitrogen atoms, with slight distortions to accommodate the substituents. The geometry around the nitrogen atom would be trigonal pyramidal, and the C-N-C bond angles within the ring would be slightly larger than the C-C-C angles due to the presence of the lone pair on the nitrogen.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of each proton and carbon atom within a molecule. Based on data from analogous compounds such as 1-(4-chlorobenzyl)piperidine and 4-piperidinemethanol (B45690), a detailed assignment of the ¹H and ¹³C NMR spectra for this compound can be predicted. rsc.org
¹H NMR: The spectrum would feature distinct signals for the aromatic protons of the 4-chlorobenzyl group, typically appearing as two doublets in the range of δ 7.2-7.4 ppm due to the para-substitution pattern. The benzylic protons (Ar-CH₂) would produce a singlet at approximately δ 3.5 ppm. The protons of the hydroxymethyl group (-CH₂OH) are expected to appear as a doublet around δ 3.4-3.6 ppm. The protons on the piperidine ring would exhibit complex multiplets, with the axial and equatorial protons having different chemical shifts. Protons adjacent to the nitrogen (C2-H, C6-H) would likely resonate between δ 2.0-2.8 ppm, while the other ring protons (C3-H, C5-H, C4-H) would appear further upfield, between δ 1.2-1.9 ppm.
¹³C NMR: The carbon spectrum would show characteristic signals for the 4-chlorobenzyl group, with the aromatic carbons appearing in the δ 128-140 ppm region. The benzylic carbon (Ar-CH₂) would be found around δ 63 ppm. For the piperidine ring, the carbons adjacent to the nitrogen (C2, C6) are expected at approximately δ 54 ppm, while the C3 and C5 carbons would be around δ 28-30 ppm. The C4 carbon, bearing the hydroxymethyl group, would resonate near δ 40 ppm, and the hydroxymethyl carbon (-CH₂OH) would appear around δ 65-68 ppm.
The following table summarizes the predicted chemical shifts:
| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Aromatic C-H | 7.2-7.4 (d, 4H) | 128.0-132.0 |
| Benzylic CH₂ | ~3.5 (s, 2H) | ~63.0 |
| Piperidine C2-H, C6-H | 2.0-2.8 (m, 4H) | ~54.0 |
| Piperidine C3-H, C5-H, C4-H | 1.2-1.9 (m, 5H) | ~29.0 (C3, C5), ~40.0 (C4) |
| Hydroxymethyl CH₂ | 3.4-3.6 (d, 2H) | ~67.0 |
| Hydroxymethyl OH | Variable | N/A |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) provides critical information about the molecular weight and fragmentation pattern of a compound. For this compound (molecular formula C₁₃H₁₈ClNO), the monoisotopic mass is approximately 240.11 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 240. The isotopic pattern would show a significant M+2 peak at m/z 242, with an intensity of about one-third of the M⁺ peak, which is characteristic of compounds containing one chlorine atom. whitman.edu
The fragmentation of the molecular ion is expected to follow predictable pathways. chemguide.co.uklibretexts.org A primary fragmentation event would be the cleavage of the benzylic C-N bond, leading to the formation of a stable 4-chlorobenzyl cation or a tropylium ion derivative at m/z 125. This is often a prominent peak in the spectra of benzyl-substituted amines. Other likely fragmentations include:
Loss of a hydroxymethyl radical: M⁺ - •CH₂OH (m/z 209)
Loss of water: M⁺ - H₂O (m/z 222), a common fragmentation for alcohols. libretexts.org
Cleavage of the piperidine ring: This can lead to a variety of smaller charged fragments.
| Fragment Ion | Proposed Structure | Predicted m/z |
| Molecular Ion [M]⁺ | [C₁₃H₁₈ClNO]⁺ | 240/242 |
| Chlorotropylium Cation | [C₇H₆Cl]⁺ | 125/127 |
| Loss of Hydroxymethyl | [C₁₂H₁₅ClN]⁺ | 209/211 |
| Loss of Water | [C₁₃H₁₆ClN]⁺ | 222/224 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would display several characteristic absorption bands. nih.govresearchgate.net
The most prominent feature would be a broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the primary alcohol group. The C-H stretching vibrations of the aromatic ring would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the piperidine and methylene (B1212753) groups would be observed just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹).
Other key absorptions include:
C-N stretching of the tertiary amine in the piperidine ring, typically found in the 1150-1250 cm⁻¹ region.
C-O stretching of the primary alcohol, which gives a strong band around 1050 cm⁻¹.
Aromatic C=C stretching vibrations, which appear as a series of peaks in the 1450-1600 cm⁻¹ range.
C-Cl stretching from the chlorobenzyl group, which is expected in the fingerprint region, typically around 700-800 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Alcohol O-H | Stretching, hydrogen-bonded | 3200-3600 (broad) |
| Aromatic C-H | Stretching | 3010-3100 |
| Aliphatic C-H | Stretching | 2850-2960 |
| Aromatic C=C | Stretching | 1450-1600 |
| Aliphatic CH₂ | Bending (Scissoring) | ~1465 |
| Tertiary Amine C-N | Stretching | 1150-1250 |
| Primary Alcohol C-O | Stretching | ~1050 |
| Aryl-Cl | Stretching | 700-800 |
Conformational Analysis of the Piperidine Ring System
The biological activity and physical properties of piperidine-containing compounds are heavily influenced by the conformation of the six-membered heterocyclic ring.
Predominance of Chair Conformation and Its Implications
For this compound, as with most substituted piperidines, the ring system overwhelmingly adopts a chair conformation. ias.ac.innih.gov This conformation is significantly lower in energy than other possible arrangements, such as the boat or twist-boat conformations, because it minimizes both angular strain and torsional strain.
In a 1,4-disubstituted piperidine, the substituents can be oriented in either axial or equatorial positions. The chair conformation exists as two rapidly interconverting chair forms. However, for this molecule, the conformation where both the 1-(4-chlorobenzyl) and the 4-(hydroxymethyl) groups are in equatorial positions is strongly favored. rsc.org This preference is dictated by steric factors; placing bulky substituents in the more spacious equatorial positions avoids destabilizing 1,3-diaxial interactions. These steric clashes would significantly increase the molecule's internal energy if the substituents were to occupy the more crowded axial positions.
Influence of Substituent Effects on Ring Flipping and Stability
The conformational dynamics of the piperidine ring in this compound are predominantly governed by the energetic favorability of substituent positioning in either an axial or equatorial orientation. The piperidine ring typically adopts a chair conformation to minimize torsional and angle strain. The large 4-chlorobenzyl group on the nitrogen atom and the hydroxymethyl group at the 4-position significantly influence the ring's conformational equilibrium and the energy barrier to ring inversion, a process commonly referred to as ring flipping.
The process of ring flipping involves the interconversion between two chair conformations. During this process, all axial substituents become equatorial, and all equatorial substituents become axial. The energy barrier for this inversion in substituted piperidines is influenced by the nature and size of the substituents. For this compound, the presence of two bulky substituents is expected to result in a distinct energy difference between the two possible chair conformers, with the diequatorial conformer being significantly more stable.
Table 1: Estimated Conformational Energy Differences for Substituents on a Piperidine Ring
| Substituent | Position | Preferred Orientation | Estimated ΔG (kcal/mol) |
| 4-Chlorobenzyl | N | Equatorial | 1.5 - 2.5 |
| Hydroxymethyl | C4 | Equatorial | 1.7 - 2.0 |
Note: These values are estimations based on data for similar substituents on cyclohexane and piperidine rings and are presented for illustrative purposes.
The stability of the piperidine ring is thus a function of the cumulative steric and electronic effects of its substituents. The 4-chloro substituent on the benzyl (B1604629) group is unlikely to have a direct major impact on the piperidine ring conformation itself, but it can influence the electronic environment and potential intermolecular interactions.
Stereochemical Aspects and Chiral Recognition Studies
While this compound itself is not chiral, the introduction of additional substituents on the piperidine ring or the hydroxymethyl group can create chiral centers, leading to enantiomeric or diastereomeric forms. The stereochemistry of such derivatives is of paramount importance in medicinal chemistry, as different stereoisomers can exhibit distinct pharmacological and toxicological profiles.
The synthesis of chiral derivatives of this compound often requires stereoselective methods to control the spatial arrangement of atoms. The inherent chair conformation of the piperidine ring provides a three-dimensional scaffold that can be exploited for chiral recognition.
Chiral recognition studies involve the differential interaction of a chiral molecule with a chiral environment, such as a chiral stationary phase in chromatography or a biological receptor. For chiral derivatives of this compound, chiral High-Performance Liquid Chromatography (HPLC) is a common technique used for enantiomeric separation and analysis. The choice of the chiral stationary phase (CSP) is critical for achieving successful separation. Polysaccharide-based CSPs, for instance, are widely used and can offer a range of interactions (e.g., hydrogen bonding, dipole-dipole, and π-π interactions) that lead to differential retention of enantiomers.
Table 2: Hypothetical Chiral HPLC Separation Data for a Chiral Derivative
| Chiral Derivative | Chiral Stationary Phase | Mobile Phase | Retention Time Enantiomer 1 (min) | Retention Time Enantiomer 2 (min) | Resolution (Rs) |
| (2R,4S)-1-(4-Chlorobenzyl)-2-methylpiperidin-4-yl)methanol | Amylose-based | Hexane/Isopropanol (90:10) | 8.5 | 10.2 | 1.8 |
| (2S,4R)-1-(4-Chlorobenzyl)-2-methylpiperidin-4-yl)methanol | Cellulose-based | Ethanol (B145695)/Acetonitrile (B52724) (80:20) | 12.1 | 14.5 | 2.1 |
Note: This table presents hypothetical data to illustrate the principles of chiral separation for a notional chiral derivative of the subject compound.
In the context of biological systems, the stereochemical arrangement of substituents on the piperidine ring is crucial for molecular recognition by protein targets. The specific three-dimensional orientation of functional groups determines the binding affinity and efficacy of a drug molecule. Therefore, understanding and controlling the stereochemistry of this compound derivatives are fundamental aspects of their development for potential therapeutic applications.
Computational and Theoretical Investigations of 1 4 Chlorobenzyl Piperidin 4 Yl Methanol
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation are cornerstones of computational chemistry, enabling the exploration of molecular geometries and dynamics that are often difficult to capture experimentally.
Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure with the minimum potential energy. cumhuriyet.edu.tr This is typically achieved using quantum mechanical methods like Density Functional Theory (DFT) or semi-empirical methods. researchgate.net
For (1-(4-Chlorobenzyl)piperidin-4-yl)methanol, the optimization process would likely confirm that the piperidine (B6355638) ring adopts a stable chair conformation, a common feature for such cyclic systems. researchgate.netresearchgate.net In this conformation, substituents can occupy either axial or equatorial positions. The bulky (4-chlorobenzyl) group on the nitrogen and the methanol (B129727) group on the C4 carbon are expected to preferentially occupy equatorial positions to minimize steric hindrance. The final optimized geometry provides data on bond lengths, bond angles, and dihedral angles.
Table 1: Representative Geometrical Parameters from Optimization (Note: These are illustrative values typical for similar structures and not specific experimental data for this compound.)
| Parameter | Description | Typical Value |
| C-N (ring) | Carbon-Nitrogen bond length in the piperidine ring | ~ 1.47 Å |
| C-C (ring) | Carbon-Carbon bond length in the piperidine ring | ~ 1.53 Å |
| C-N-C (ring) | Bond angle within the piperidine ring | ~ 111° |
| N-CH₂ (benzyl) | Bond length between piperidine N and benzyl (B1604629) CH₂ | ~ 1.46 Å |
| C-O (methanol) | Carbon-Oxygen bond length in the methanol group | ~ 1.43 Å |
Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule and their relative energies. lumenlearning.com For this compound, key areas of flexibility include the rotation around the bond connecting the benzyl group to the piperidine nitrogen and the orientation of the hydroxymethyl group.
Molecular Dynamics (MD) simulations can be employed to explore the conformational landscape over time. researchgate.net An MD simulation calculates the trajectory of atoms and molecules, providing a view of the compound's dynamic behavior, including conformational changes and vibrational motions in different environments, such as in a solvent. nih.gov These studies reveal the most populated conformations and the energy barriers between them, offering a deeper understanding of the molecule's flexibility and shape in realistic conditions.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations provide detailed information about the electronic properties of a molecule, which are fundamental to its reactivity.
Frontier Molecular Orbital (FMO) theory is a key concept used to explain chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org A large gap suggests high stability and low reactivity, while a small gap indicates the molecule is more prone to chemical reactions. nih.gov For this compound, the HOMO is likely localized on the electron-rich 4-chlorobenzyl ring, while the LUMO may be distributed across the benzyl and piperidine moieties. The molecular electrostatic potential (MEP) map further complements this by visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. malayajournal.orgnih.gov
Table 2: Illustrative Output of Frontier Molecular Orbital Analysis (Note: Values are conceptual and depend on the specific computational method and basis set used.)
| Parameter | Description | Predicted Outcome |
| HOMO Energy | Energy of the highest occupied molecular orbital | A negative value (e.g., ~ -6.5 eV) |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | A less negative or positive value (e.g., ~ -0.5 eV) |
| HOMO-LUMO Gap | Energy difference between LUMO and HOMO | A positive value (e.g., ~ 6.0 eV), indicating high stability |
Computational methods can be used to predict the most likely pathways for chemical reactions involving a compound. nih.gov This involves mapping the potential energy surface of a reaction to identify the lowest energy path from reactants to products. This path includes locating transition states—the highest energy points along the reaction coordinate—and any intermediates.
For this compound, this analysis could be applied to predict the outcomes of reactions such as oxidation of the alcohol group or substitution at the benzyl position. Understanding the energy barriers associated with these transition states helps in predicting reaction rates and mechanisms, providing valuable information for synthetic chemistry. rsc.org
In Silico Prediction of Chemical Properties and Interactions
In silico methods use computational models to predict a wide range of chemical and biological properties, saving time and resources compared to experimental approaches. These predictions are particularly valuable in fields like drug discovery.
For this compound, various properties can be estimated. Physicochemical properties such as the partition coefficient (logP), water solubility, and polar surface area can be calculated. Furthermore, pharmacokinetic properties related to Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) can be predicted. nih.govresearchgate.net For instance, models can predict its potential to be orally absorbed, cross the blood-brain barrier, or be metabolized by cytochrome P450 enzymes. Molecular docking studies, a common in silico technique, could predict how this compound might bind to biological targets like proteins or enzymes, providing insights into potential biological activity. researchgate.netresearchgate.net
Table 3: Example of Predicted In Silico Properties (Note: These are examples of the types of properties that can be predicted computationally.)
| Property Class | Predicted Parameter | Potential Value/Outcome |
| Physicochemical | LogP (Lipophilicity) | 3.0 - 4.0 |
| Water Solubility | Low to moderate | |
| Pharmacokinetic (ADME) | Human Intestinal Absorption | High |
| Blood-Brain Barrier Penetration | Likely | |
| CYP450 Inhibition | Possible inhibitor of certain isozymes | |
| Toxicity | hERG Inhibition | Low to moderate risk |
| Ames Mutagenicity | Predicted non-mutagenic |
Advanced Research Applications in Chemical Sciences
(1-(4-Chlorobenzyl)piperidin-4-yl)methanol as a Versatile Synthetic Scaffold
The piperidine (B6355638) ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals, making it a pharmacophore of significant interest. researchgate.netnih.gov The compound this compound serves as a valuable and versatile scaffold in organic synthesis, providing a robust framework for the construction of more complex molecular architectures. Its structure incorporates several key features for chemical modification: a tertiary amine within the piperidine ring, a hydroxyl group, and a 4-chlorobenzyl group attached to the nitrogen atom. These functional handles allow for a variety of chemical transformations, making it an ideal starting point for building diverse chemical libraries.
The utility of this compound as a synthetic scaffold lies in the reactivity of its constituent parts. The piperidine nucleus itself provides a defined three-dimensional geometry, which is often a chair conformation. researchgate.netresearchgate.net This stereochemical feature is crucial in medicinal chemistry for controlling the spatial orientation of appended functional groups to optimize interactions with biological targets.
Researchers have utilized similar piperidine-containing building blocks to synthesize a wide range of biologically active molecules. For instance, the core piperidine structure is central to compounds developed as inhibitors for enzymes like monoacylglycerol lipase (B570770) (MAGL) and acetylcholinesterase, or as agents targeting various cellular receptors. scielo.brnih.gov The hydroxyl group of this compound can be readily oxidized to an aldehyde or ketone, or serve as a nucleophile for etherification and esterification reactions. The tertiary amine can be converted to a quaternary ammonium (B1175870) salt or, following N-debenzylation, the resulting secondary amine can participate in amide bond formation, reductive amination, or arylation reactions to introduce further complexity. nih.gov
The synthesis of derivatives often involves condensation reactions, where the piperidine core is coupled with other molecules. researchgate.net For example, derivatives have been synthesized by reacting the piperidine nitrogen with various sulfonyl chlorides, creating a library of piperidine sulfonamides, which are regarded as promising compounds for targeting specific biological receptors. researchgate.net
Beyond its use as a scaffold for appending substituents, this compound can act as a precursor for the synthesis of more elaborate heterocyclic systems. The inherent reactivity of the piperidine ring and its functional groups allows for ring-expansion, ring-contraction, or fusion reactions to generate novel polycyclic structures.
For example, the hydroxyl group can be transformed into a suitable leaving group, initiating intramolecular cyclization reactions with a nucleophile tethered elsewhere on the molecule. This strategy is a common approach for constructing bicyclic or spirocyclic systems containing the piperidine motif. The piperidine ring itself is a foundational six-membered N-heterocycle, and its derivatives are key starting materials in the synthesis of other heterocyclic compounds, such as 1,3,4-oxadiazoles, which also possess significant pharmacological importance. scielo.br The combination of the piperidine core with other heterocyclic moieties has led to the development of novel compounds with potent antibacterial and enzyme inhibitory activities. scielo.br
Current Challenges and Future Research Directions in 1 4 Chlorobenzyl Piperidin 4 Yl Methanol Chemistry
Innovations in Green Chemistry for Synthesis
The synthesis of piperidine (B6355638) derivatives, including (1-(4-Chlorobenzyl)piperidin-4-yl)methanol, has traditionally relied on methods that can be resource-intensive and generate significant waste. The principles of green chemistry are increasingly being applied to address these issues, focusing on developing more sustainable and environmentally benign synthetic routes.
A primary challenge is the replacement of conventional volatile organic solvents with greener alternatives. Research into deep eutectic solvents (DESs), such as those based on glucose-urea, has shown promise as effective and inexpensive reaction media for the synthesis of piperidin-4-one derivatives, which are precursors to the target compound. asianpubs.org These solvents are often biodegradable, have low toxicity, and can be prepared from readily available components. asianpubs.orgrsc.org The future direction in this area involves the systematic screening of various DESs to optimize reaction yields and conditions for the N-alkylation of 4-piperidinemethanol (B45690) and related reactions.
Another key area of innovation is the development of catalytic processes that minimize waste and improve atom economy. This includes the use of heterogeneous catalysts that can be easily recovered and reused, and the exploration of biocatalytic methods employing enzymes for specific transformations. news-medical.net The goal is to move towards processes that reduce the number of synthetic steps, avoid the use of hazardous reagents, and operate under milder conditions, such as lower temperatures and pressures. news-medical.netunibo.it
| Green Chemistry Approach | Potential Application in Synthesis | Anticipated Benefits |
| Deep Eutectic Solvents (DESs) | Replacement for volatile organic solvents in condensation and alkylation reactions. asianpubs.org | Reduced environmental impact, lower cost, potential for improved yields. |
| Biocatalysis | Selective enzymatic reactions for functional group transformations. news-medical.net | High selectivity, mild reaction conditions, reduced byproducts. |
| Heterogeneous Catalysis | Use of recoverable and reusable catalysts for hydrogenation or coupling reactions. | Simplified purification, reduced catalyst waste, improved process efficiency. |
| Flow Chemistry | Continuous processing for improved safety, scalability, and control. purdue.edu | Enhanced heat and mass transfer, safer handling of hazardous intermediates, potential for automation. |
Advancements in Automated Synthesis and High-Throughput Experimentation
The demand for large libraries of chemical compounds for drug discovery and materials science has driven significant advancements in automated synthesis and high-throughput experimentation (HTE). purdue.edu These technologies offer the potential to rapidly explore the chemical space around the this compound scaffold.
HTE platforms, often utilizing microplate formats, allow for the parallel execution of hundreds of reactions, enabling the rapid screening of catalysts, reagents, and reaction conditions. chemrxiv.org This approach is particularly valuable for optimizing challenging transformations and discovering novel reaction pathways for the synthesis of piperidine derivatives. purdue.educhemrxiv.org The integration of rapid analytical techniques, such as mass spectrometry, allows for the quick assessment of reaction outcomes, accelerating the optimization process.
Future research will likely focus on the development of fully automated synthesis platforms capable of not only performing reactions but also purifying and characterizing the resulting products. nih.gov These systems can be programmed to iteratively explore reaction parameters, learning from previous results to intelligently navigate the experimental landscape. The application of such technologies to the synthesis of this compound derivatives would dramatically increase the rate at which new compounds can be generated and tested. beilstein-journals.org
| Technology | Application in Piperidine Chemistry | Key Advantages |
| High-Throughput Experimentation (HTE) | Rapid screening of catalysts and conditions for N-alkylation and functionalization. chemrxiv.org | Increased experimental throughput, accelerated reaction optimization. |
| Automated Synthesis Platforms | Automated synthesis, purification, and characterization of compound libraries. nih.gov | Reduced manual labor, improved reproducibility, continuous operation. |
| Flow Chemistry Reactors | Continuous synthesis of intermediates and final products with precise control. purdue.edu | Enhanced safety, scalability, and integration with in-line analytics. |
Synergistic Integration of Experimental and Computational Methodologies
The combination of experimental synthesis and computational modeling has become a powerful strategy for the rational design of new molecules. nih.govrsc.org In the context of this compound, computational methods can provide valuable insights into its structure, properties, and potential interactions with biological targets.
Molecular docking and molecular dynamics simulations are used to predict the binding modes of derivatives within the active sites of proteins, helping to guide the design of compounds with improved affinity and selectivity. nih.govacs.orgnih.gov These computational studies can help prioritize synthetic targets, saving time and resources in the laboratory. rsc.org Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to study the electronic structure and reactivity of the molecule, providing a deeper understanding of its chemical behavior. nih.gov
The future of this field lies in the development of more accurate and predictive computational models, as well as the seamless integration of these models with experimental workflows. For instance, computational screening of virtual compound libraries can identify promising candidates for synthesis, which can then be prepared and tested experimentally. polimi.it The experimental data can then be used to refine and validate the computational models, creating a powerful feedback loop for accelerated discovery.
| Computational Method | Application | Insights Gained |
| Molecular Docking | Predicting the binding orientation of derivatives in protein active sites. nih.govnih.gov | Identification of key interactions, guidance for structural modifications. |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the molecule and its complexes over time. nih.gov | Understanding conformational changes, stability of interactions. |
| Density Functional Theory (DFT) | Calculating electronic structure and properties. nih.gov | Insights into reactivity, spectroscopic properties, and reaction mechanisms. |
| Pharmacophore Modeling | Identifying the essential structural features for biological activity. acs.org | Design of new scaffolds with similar activity profiles. |
Exploration of Novel Chemical Reactivity Patterns
While the fundamental reactivity of the piperidine scaffold is well-established, there is ongoing research into discovering and applying novel chemical transformations to create more complex and diverse molecules. For this compound, this involves exploring new ways to functionalize the piperidine ring, the benzyl (B1604629) group, and the methanol (B129727) moiety.
One area of active research is the selective C-H functionalization of the piperidine ring. news-medical.net This approach allows for the direct introduction of new substituents onto the carbon framework of the ring, bypassing the need for pre-functionalized starting materials. nih.gov Another emerging area is the use of photoredox catalysis to enable novel coupling reactions under mild conditions.
The hydroxyl group of the methanol moiety serves as a key handle for a variety of transformations, including oxidation to the corresponding aldehyde or carboxylic acid, and conversion to ethers, esters, or other functional groups. Future research will focus on developing highly selective and efficient methods for these transformations, as well as exploring the reactivity of the resulting derivatives in subsequent reactions.
| Reaction Type | Target Moiety | Potential Products |
| C-H Functionalization | Piperidine Ring | Substituted piperidines with novel substitution patterns. news-medical.net |
| Oxidation | Methanol Group | Aldehydes, ketones, or carboxylic acids. |
| Substitution | Methanol Group (after activation) | Ethers, esters, amines, and other functional groups. |
| Cross-Coupling Reactions | Chlorobenzyl Group | Biaryl compounds, and other derivatives with extended aromatic systems. |
Expanding the Chemical Space of this compound Derivatives
Expanding the chemical space of this compound derivatives is crucial for discovering new compounds with unique biological activities or material properties. nih.govrsc.org This involves the systematic modification of the core scaffold to introduce greater structural and stereochemical diversity.
One strategy is to synthesize regio- and stereoisomers of substituted piperidines to explore the three-dimensional shape space of the molecule. nih.govwhiterose.ac.uk By controlling the stereochemistry at different positions on the piperidine ring, it is possible to create a wide range of distinct molecular shapes, which can have a profound impact on their biological activity. rsc.org
Another approach is to use the core scaffold as a building block for the synthesis of more complex molecules. For example, the methanol group can be used as a point of attachment for other chemical moieties, leading to the creation of hybrid molecules with dual-action properties. excli.denih.govresearchgate.netscielo.br The development of efficient and modular synthetic routes is key to enabling the rapid generation of diverse compound libraries for screening. nih.gov
| Strategy | Approach | Outcome |
| Stereochemical Diversification | Synthesis of different diastereomers and enantiomers. nih.govwhiterose.ac.uk | Exploration of 3D chemical space and its impact on activity. |
| Fragment-Based Elaboration | Using the core as a scaffold for adding new chemical fragments. rsc.org | Generation of larger, more complex molecules with potentially new functions. |
| Scaffold Hopping | Replacing the piperidine ring with other heterocyclic systems. | Discovery of novel scaffolds with similar or improved properties. |
| Functional Group Interconversion | Modifying the existing functional groups to explore a wider range of chemical properties. | Fine-tuning of properties such as solubility, polarity, and reactivity. |
Q & A
Q. What are the established synthetic routes for (1-(4-Chlorobenzyl)piperidin-4-yl)methanol, and what key reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via a two-step process:
Acylation : Ethyl isonipecotate reacts with a chlorobenzyl derivative under coupling conditions (e.g., HOBt/EDCI in the presence of NEt₃) to form an intermediate ester .
Reduction : The ester is reduced using DIBALH in THF at controlled temperatures (-10°C to rt) to yield the primary alcohol .
- Key Considerations :
- Reaction pH and solvent polarity critically affect intermediate stability.
- DIBALH stoichiometry must be optimized to avoid over-reduction.
- Yield Optimization : Use of NaHCO₃ and KI in aqueous/organic biphasic systems can enhance selectivity, achieving yields up to 90% .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer :
- X-ray Crystallography : Single crystals are grown via slow evaporation of DMF solutions, enabling precise determination of molecular geometry (e.g., bond angles, stereochemistry) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 227.046151 (calculated for C₁₃H₁₇ClNO⁺) .
- NMR Spectroscopy : ¹H/¹³C NMR data verify the absence of impurities, with characteristic shifts for the chlorobenzyl (δ 7.2–7.4 ppm) and piperidinylmethanol (δ 3.5–3.7 ppm) moieties.
Q. What purification strategies are effective for isolating this compound?
- Methodological Answer :
- Recrystallization : Use methanol/water mixtures (3:1 v/v) to remove polar byproducts.
- Column Chromatography : Silica gel with gradient elution (CH₂Cl₂:MeOH 95:5 → 90:10) separates non-polar impurities .
- Critical Note : Pre-purification via acid-base extraction (e.g., 1M HCl wash) enhances chromatographic resolution.
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate side reactions during synthesis?
- Methodological Answer :
- Temperature Control : Maintain DIBALH reduction at ≤0°C to prevent ketone formation.
- Catalytic Additives : KI (0.1 eq) in biphasic systems (toluene/H₂O) accelerates nucleophilic substitution, reducing reaction time from 24h to 5h .
- Table 1 : Optimization Parameters
| Parameter | Optimal Value | Side Reaction Risk |
|---|---|---|
| DIBALH Equivalents | 1.2 | Over-reduction |
| Reaction pH (Acylation) | 7.5–8.0 | Ester hydrolysis |
Q. What analytical techniques are most robust for quantifying purity in pharmacological studies?
- Methodological Answer :
- HPLC-UV : Use a C18 column with mobile phase (MeOH:Buffer [65:35], pH 4.6 adjusted with acetic acid) for baseline separation. Retention time: ~8.2 min .
- Validation Criteria :
- Linearity (R² >0.999) across 0.1–100 µg/mL.
- LOD/LOQ: 0.05 µg/mL and 0.15 µg/mL, respectively.
- HRMS-MS : Fragmentation patterns (e.g., m/z 227 → 154 [C₇H₈ClN⁺]) confirm structural identity .
Q. What structural features of this compound influence its pharmacological activity?
- Methodological Answer :
- Receptor Docking : The chlorobenzyl group enhances hydrophobic interactions with melanocortin-4 receptor (MC4R) pockets, while the piperidinylmethanol moiety hydrogen-bonds with Thr₃₃⁵ .
- SAR Insights :
- Substitution at the piperidine 4-position (e.g., hydroxyl vs. methyl) modulates agonism/antagonism profiles.
- Chlorine at the para-position increases metabolic stability (t₁/₂ >6h in microsomes) compared to meta-substituted analogs .
- Table 2 : Key Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| LogP | 2.1 |
| Plasma Protein Binding | 89% |
| CYP3A4 Inhibition | IC₅₀ = 12 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
